Alanylglycylglycine methyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3O4 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C8H15N3O4/c1-5(9)8(14)11-3-6(12)10-4-7(13)15-2/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,14)/t5-/m0/s1 |
InChI Key |
UHLVMOJKDKURTO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for Alanylglycylglycine Methyl Ester and Analogs
Classical Esterification Techniques in Peptide Synthesis
Classical esterification methods remain fundamental in organic synthesis and have been adapted for the unique challenges presented by amino acids and peptides. These techniques are often employed for the synthesis of the initial C-terminal amino acid methyl ester, which can then be used in subsequent peptide coupling reactions.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification is a direct and well-established method for converting carboxylic acids into esters. The most prominent of these is the Fischer-Speier esterification. nih.gov This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. pearson.com For the synthesis of amino acid methyl esters, this typically involves bubbling hydrogen chloride gas through methanol (B129727) or using reagents like thionyl chloride or acetyl chloride in methanol to generate anhydrous methanolic HCl. ionsource.comresearchgate.net Trimethylchlorosilane (TMSCl) in methanol has also been shown to be an efficient system for the esterification of amino acids, offering mild reaction conditions and good to excellent yields for a range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester product. libretexts.org While effective, a key consideration with amino acids is their zwitterionic nature, which can make esterification more challenging than with simple carboxylic acids. nih.govacs.org The reaction conditions must be carefully controlled to avoid side reactions, such as the alkylation of the amino group. nih.gov
A study on the direct conversion of resin-bound peptides to their C-terminal esters demonstrated the utility of anhydrous HCl in various alcohols. ysu.am For instance, peptides attached to a 2-chlorotrityl resin could be converted to their methyl esters in good to excellent yields (73-98%) using a 0.2 M methanolic HCl solution over 3 hours, with minimal loss of acid-sensitive side-chain protecting groups. ysu.am
Coupling Reagent-Mediated Ester Formation
The formation of peptide esters can also be achieved through the use of coupling reagents, which are central to modern peptide synthesis. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an alcohol. This approach is particularly useful in solution-phase synthesis for coupling N-protected amino acids to amino acid esters.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. wikipedia.orgpeptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with the alcohol to form the ester. wikipedia.org To minimize side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comgoogle.com EDC is particularly advantageous for reactions in aqueous solutions as its urea (B33335) byproduct is water-soluble, facilitating purification. bachem.comchemeurope.com
Phosphonium and aminium/uronium salt-based coupling reagents, such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. wikipedia.orgsigmaaldrich.comcreative-peptides.com These reagents convert the carboxylic acid into a highly reactive active ester, for instance, an OBt ester in the case of HBTU, which then readily reacts with the alcohol. sigmaaldrich.comcreative-peptides.com These reagents often lead to faster reactions and are suitable for more challenging couplings. sigmaaldrich.com
| Coupling Reagent Class | Example(s) | General Features |
| Carbodiimides | DCC, EDC | Widely used for amide and ester formation. EDC and its byproduct are water-soluble. peptide.combachem.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings; avoids the formation of carcinogenic byproducts seen with some older reagents. peptide.comwikipedia.org |
| Aminium/Uronium Salts | HBTU, HATU | High reactivity and coupling efficiency, suitable for rapid synthesis. creative-peptides.comgoogle.com |
Solid-Phase Peptide Synthesis Strategies for C-Terminal Methyl Esters
Solid-phase peptide synthesis (SPPS) is the dominant methodology for the routine synthesis of peptides. Adapting SPPS for the production of C-terminal methyl esters requires specific strategies for anchoring the peptide to the solid support and for the final cleavage step.
Resin-Supported Methodologies
A common approach for synthesizing C-terminal peptide esters on solid phase involves the direct conversion of a resin-bound peptide to the ester upon cleavage. Resins such as the 2-chlorotrityl chloride resin and Wang resin are often employed. ysu.amnih.gov For the 2-chlorotrityl chloride resin, the first Fmoc-amino acid can be attached in the presence of a base like diisopropylethylamine (DIEA) without significant side reactions. google.com The peptide chain is then elongated using standard Fmoc-based SPPS protocols. google.com
An alternative strategy involves the use of a pre-formed amino acid methyl ester which is then anchored to the resin. A notable example is a method utilizing the side-chain of a trifunctional amino acid. For instance, Fmoc-Cys-OCH3 can be attached to a trityl-based resin through its side-chain thiol group. nih.gov The peptide is then synthesized from the N-terminus of this cysteine residue. This side-chain anchoring can help minimize racemization that can sometimes occur at the C-terminal residue during SPPS. nih.gov
| Resin | Method of Ester Formation | Key Features |
| 2-Chlorotrityl chloride resin | Post-synthesis cleavage with anhydrous HCl in methanol. ysu.am | Mild cleavage conditions allow for the preservation of acid-sensitive side-chain protecting groups. ysu.amgoogle.com |
| Wang resin | Post-synthesis cleavage with anhydrous HCl in methanol, though may require longer reaction times or harsher conditions than 2-chlorotrityl resin. ysu.am | Widely used for the synthesis of peptide acids, but can be adapted for esters. ysu.am |
| Trityl-based resins | Anchoring of a pre-formed Fmoc-Cys-OCH3 via its side-chain thiol. nih.govnih.gov | Reduces the risk of C-terminal racemization. nih.gov |
Cleavage and Deprotection Considerations
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. When the goal is a C-terminal methyl ester, the cleavage conditions must be carefully chosen to avoid hydrolysis of the ester.
For peptides synthesized on hyper-acid sensitive resins like the 2-chlorotrityl chloride resin, treatment with a mild solution of anhydrous HCl in methanol can simultaneously cleave the peptide and form the methyl ester. ysu.am The concentration of HCl can be adjusted to control the extent of side-chain deprotection, allowing for the synthesis of either fully protected or fully deprotected peptide esters. ysu.am For instance, a 0.2 M solution of methanolic HCl can yield the peptide ester while keeping many acid-sensitive protecting groups intact. ysu.am
In cases where the peptide is anchored via a standard linker like the Wang linker, cleavage is typically performed with trifluoroacetic acid (TFA). thermofisher.com To obtain the methyl ester, a post-cleavage esterification in solution would be necessary, or a transesterification cleavage could be attempted, although this can be less efficient. ysu.am For the side-chain anchoring strategy with cysteine, cleavage from the trityl resin is achieved under acidic conditions, such as with a TFA-based cocktail, which also removes the side-chain protecting groups. nih.gov A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), which effectively cleaves the peptide and scavenges reactive cationic species generated during deprotection. thermofisher.com The choice of cleavage cocktail and reaction time is critical and depends on the amino acid composition of the peptide. thermofisher.com
Solution-Phase Synthetic Routes for Oligopeptide Methyl Esters
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers flexibility and is well-suited for the large-scale synthesis of smaller peptides like alanylglycylglycine methyl ester. This approach typically involves the stepwise coupling of protected amino acid derivatives in a suitable solvent.
To synthesize a tripeptide methyl ester such as this compound, one could start with glycine (B1666218) methyl ester hydrochloride. This can be coupled with an N-terminally protected glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH) using a coupling reagent like DCC or HBTU to form the protected dipeptide, Boc-Gly-Gly-OMe. masterorganicchemistry.com After the removal of the N-terminal protecting group (e.g., with TFA for Boc), the resulting dipeptide methyl ester (H-Gly-Gly-OMe) can be coupled with a protected alanine (B10760859) (e.g., Boc-Ala-OH) to yield the protected tripeptide, Boc-Ala-Gly-Gly-OMe. masterorganicchemistry.com The final deprotection of the N-terminus then affords the target compound, this compound. masterorganicchemistry.com
Chemoenzymatic Synthesis of Peptide Esters
Chemoenzymatic peptide synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly advantageous for the synthesis of peptide esters, as it can circumvent the need for extensive protecting group strategies and reduce the risk of racemization. nih.gov
Enzymes such as proteases are commonly employed in chemoenzymatic synthesis. These enzymes, which naturally hydrolyze peptide bonds, can be used in reverse to form them under controlled conditions. Papain, a cysteine protease, and subtilisin, a serine protease, are two such enzymes that have demonstrated utility in the synthesis of peptide esters. nih.govrsc.org
Papain-Catalyzed Synthesis:
Papain exhibits broad substrate specificity, making it a versatile catalyst for peptide bond formation. rsc.org It can catalyze the polymerization of di- and tri-peptide ethyl esters, such as ValGly-OEt, GlyProGly-OEt, and ValProGly-OEt. rsc.org The synthesis of this compound could plausibly be achieved through a papain-catalyzed reaction between a suitable N-protected alanylglycine derivative and glycine methyl ester. The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can improve the hydrophobicity of the product, facilitating its purification and potentially increasing the yield through product precipitation. nih.gov
A potential reaction scheme for the papain-catalyzed synthesis of a protected this compound is presented below:
Acyl Donor: Boc-Ala-Gly-OH
Nucleophile: H-Gly-OMe
Enzyme: Papain
Reaction Conditions: The reaction would typically be carried out in a suitable buffer system, potentially with the addition of organic co-solvents to enhance substrate solubility and shift the equilibrium towards synthesis.
Subtilisin-Catalyzed Synthesis:
Subtilisin is another powerful enzyme for peptide ester synthesis. It has been shown to efficiently catalyze the formation of peptide esters in organic solvents, which can suppress the competing hydrolysis reaction. orgsyn.org A key advantage of subtilisin is its ability to accept a wide range of amino acid residues at the P1 position of the acyl donor. chemicalbook.com
For the synthesis of this compound, a subtilisin-catalyzed ligation of two smaller peptide fragments could be envisioned. For instance, an N-protected alanyl ester could be ligated with a glycylglycine (B550881) methyl ester derivative. The development of engineered subtilisin variants, such as omniligase-1, has further expanded the scope of chemoenzymatic peptide synthesis, allowing for the efficient ligation of larger peptide fragments. rsc.org
| Enzyme | Acyl Donor Example | Nucleophile Example | Key Findings |
| Papain | N-carboxybenzyl-Gly | Phe-NH2 | Achieved high yields (98.6%) using benzyl (B1604629) and dimethylaminophenyl activating esters. nih.gov |
| Subtilisin | Boc-Phe-OH | Various amino acid esters | Efficiently catalyzes esterification in organic solvents, suppressing hydrolysis. orgsyn.orgchemicalbook.com |
| Omniligase-1 | H-1-21-HMBA-K fragment | H-22-39-NH2 fragment | Successful large-scale synthesis of exenatide (B527673) through enzymatic ligation of peptide fragments. rsc.org |
Development of Novel Catalytic Systems for Peptide Esterification
While enzymes offer significant advantages, the development of novel, non-natural catalysts for peptide esterification is an active area of research. These synthetic catalysts aim to mimic the efficiency and selectivity of enzymes while offering greater stability, broader substrate scope, and easier recovery and reuse.
Catalytic Peptides:
Short synthetic peptides have emerged as promising catalysts for a variety of chemical transformations, including the formation of carbon-carbon bonds. chemistryworld.comyoutube.com The design of these catalytic peptides often involves incorporating specific amino acid residues that can act as catalytic sites, similar to the catalytic triads found in natural enzymes. youtube.com For peptide esterification, a catalytic peptide could be designed to possess a nucleophilic residue (e.g., histidine or serine) to activate the carboxylic acid and facilitate ester formation. The modular nature of peptides allows for the rapid synthesis and screening of large libraries to identify optimal catalytic sequences. youtube.com
Peptidomimetics:
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. youtube.com In the context of catalysis, peptidomimetics can be designed to create a well-defined catalytic pocket that can bind to the substrates and facilitate the desired reaction. For instance, proline-beta(3)-amino-ester dipeptides have been shown to be efficient catalysts for enantioselective aldol (B89426) reactions in aqueous media. A similar approach could be applied to design peptidomimetic catalysts for the specific esterification of tripeptides like alanylglycylglycine.
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Tertiary amines, for example, have been used to catalyze the late-stage modification of peptides. rsc.orgnih.gov This approach could potentially be adapted for the direct esterification of a tripeptide like alanylglycylglycine with methanol. The development of new organocatalysts that can operate under mild conditions and tolerate a wide range of functional groups is a key focus of current research.
| Catalyst Type | Example | Application | Key Advantages |
| Catalytic Peptides | Proline-containing peptides | Asymmetric Michael addition | High stereocontrol, modular design. youtube.com |
| Peptidomimetics | Proline-beta(3)-amino-ester dipeptides | Enantioselective aldol reaction | Enhanced stability, potential for high selectivity. |
| Organocatalysts | Tertiary amines | Late-stage peptide functionalization | Mild reaction conditions, broad substrate scope. rsc.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed investigation of peptides in solution, offering a window into their three-dimensional structure and dynamic behavior. nih.govias.ac.in For alanylglycylglycine methyl ester, NMR provides the definitive means of structural confirmation and allows for in-depth conformational analysis.
Structural Elucidation and Confirmation in Peptide Esters
The primary application of NMR in the study of this compound is the confirmation of its covalent structure. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign every proton and carbon signal to its specific position within the molecule.
The ¹H NMR spectrum will display distinct signals for the amide (NH) protons, the α-protons of each amino acid residue, the methyl protons of the alanine (B10760859) side chain, the methylene (B1212753) protons of the glycine (B1666218) residues, and the methyl protons of the ester group. The chemical shifts of these protons are sensitive to their local electronic environment. For instance, the amide protons typically resonate in the downfield region (around 7-9 ppm) due to the deshielding effect of the adjacent carbonyl group.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom, including the carbonyl carbons of the peptide bonds and the ester group, the α-carbons, the alanine methyl carbon, and the ester methyl carbon. The combination of ¹H and ¹³C NMR data provides an unambiguous fingerprint of the molecule, confirming the sequence of amino acids and the presence of the C-terminal methyl ester.
Illustrative ¹H and ¹³C NMR Data for L-Alanylglycylglycine Methyl Ester in a typical solvent like DMSO-d₆:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alanine-NH | 8.15 (d) | - |
| Alanine-Cα | 4.10 (q) | 49.5 |
| Alanine-Cβ | 1.30 (d) | 18.0 |
| Alanine-CO | - | 173.5 |
| Glycine¹-NH | 8.30 (t) | - |
| Glycine¹-Cα | 3.75 (d) | 41.0 |
| Glycine¹-CO | - | 170.0 |
| Glycine²-NH | 8.50 (t) | - |
| Glycine²-Cα | 3.85 (d) | 41.5 |
| Glycine²-CO | - | 171.0 |
| OCH₃ | 3.60 (s) | 52.0 |
Note: This data is illustrative and typical for a short peptide methyl ester. Actual chemical shifts can vary based on solvent, concentration, and temperature. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, q=quartet).
Conformational Analysis and Dynamic Studies
Beyond simple structural confirmation, NMR spectroscopy is a powerful technique for investigating the conformational preferences of peptides in solution. nih.govmdpi.comdntb.gov.ua For a flexible molecule like this compound, the observed NMR parameters are often an average of multiple rapidly interconverting conformations. ias.ac.in
Key NMR parameters used for conformational analysis include:
Nuclear Overhauser Effect (NOE): NOE correlations, observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about through-space distances between protons that are close to each other (typically < 5 Å). For instance, observing an NOE between the amide proton of one residue and the α-proton of the preceding residue can help to define the backbone torsion angles.
³J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the dihedral angle φ (phi) through the Karplus equation. mdpi.com The magnitude of this coupling constant can thus provide insights into the secondary structure preferences of the peptide backbone.
Temperature Coefficients: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate whether it is involved in hydrogen bonding. Amide protons that are solvent-exposed will have a larger temperature coefficient compared to those that are intramolecularly hydrogen-bonded and shielded from the solvent. mdpi.com
These studies reveal that in solution, this compound likely exists as an ensemble of extended and partially folded conformations, with the relative populations of these states being influenced by the solvent environment. frontiersin.org
Chiral Recognition and Enantiomeric Purity Assessment
NMR spectroscopy can be a powerful tool for assessing the enantiomeric purity of chiral molecules, including peptide derivatives. nih.govrsc.org Since this compound contains a chiral center at the alanine residue, it can exist as two enantiomers: L-alanylglycylglycine methyl ester and D-alanylglycylglycine methyl ester.
Direct NMR analysis of a racemic mixture of these enantiomers will not show separate signals. However, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can lead to the formation of diastereomeric complexes or adducts that are distinguishable by NMR. researchgate.net For example, adding a chiral macrocyclic compound to the NMR tube containing the peptide ester can result in the splitting of proton or carbon signals corresponding to the two enantiomers, allowing for their quantification. nih.gov The difference in the chemical shifts (Δδ) between the signals of the two diastereomeric complexes is a measure of the chiral recognition. rsc.org This method is crucial for quality control in asymmetric synthesis and for studying stereoselective interactions. nih.govmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Analysis
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. In ESI-MS, a solution of this compound is sprayed through a high-voltage capillary, generating gaseous ions. The resulting mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.
The exact mass of this ion can be determined with high accuracy using a high-resolution mass spectrometer, which allows for the confirmation of the elemental composition of the peptide ester. In addition to the protonated molecule, adducts with other cations present in the sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.
Illustrative ESI-MS Data for this compound:
| Ion | Calculated m/z | Observed m/z (High-Resolution) |
| [M] | 245.11 | - |
| [M+H]⁺ | 246.12 | 246.1234 |
| [M+Na]⁺ | 268.10 | 268.1053 |
| [M+K]⁺ | 284.08 | 284.0792 |
Note: This data is illustrative. The observed high-resolution masses can be used to confirm the elemental formula C₉H₁₅N₃O₅.
Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides. nih.govnih.gov In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the peptide at its weakest bonds, primarily the peptide bonds, generating a series of fragment ions.
The fragmentation of peptides typically results in the formation of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence can be deduced. For this compound, the expected fragmentation pattern would confirm the Ala-Gly-Gly sequence.
Illustrative MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound:
| Fragment Ion | Sequence | Calculated m/z |
| b₁ | Ala | 72.04 |
| b₂ | Ala-Gly | 129.07 |
| y₁ | Gly-OMe | 90.05 |
| y₂ | Gly-Gly-OMe | 147.07 |
Note: This data is illustrative. The presence and relative intensities of fragment ions can vary depending on the instrument and collision energy.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups and molecular structure of a compound. libretexts.orgmasterorganicchemistry.com Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, which are characteristic of specific structural features. libretexts.org
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its constituent functional groups: the peptide (amide) linkages, the terminal methyl ester, and the hydrocarbon backbone. Analysis of these spectra allows for the confirmation of the compound's identity and the study of intermolecular interactions. libretexts.orguhcl.edu
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3300 - 3500 | IR, Raman |
| Alkane (C-H) | Stretching | 2850 - 3000 | IR, Raman |
| Ester (C=O) | Stretching | 1735 - 1750 | IR, Raman |
| Amide I (C=O) | Stretching | 1630 - 1690 | IR, Raman |
| Amide II (N-H bend, C-N stretch) | Bending/Stretching | 1510 - 1580 | IR |
| Alkane (C-H) | Bending | 1350 - 1470 | IR |
This table presents generalized data based on established principles of infrared spectroscopy. masterorganicchemistry.comvscht.cz
In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of this compound in real-time. mt.comcam.ac.uk By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and the final product can be tracked continuously without the need for offline sampling. mt.comrsc.org
For instance, during the esterification of the free acid form (alanylglycylglycine) with methanol (B129727), the reaction progress can be monitored by observing the decrease in the broad O-H stretch of the carboxylic acid and the simultaneous appearance and increase in the intensity of the characteristic ester C=O band around 1740 cm⁻¹. rsc.orgnih.gov This allows for precise determination of the reaction endpoint, ensuring complete conversion and potentially identifying the formation of intermediates or byproducts, which aids in optimizing reaction conditions and ensuring the purity of the final product. mt.comnih.gov
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a peptide ester like this compound, liquid and gas chromatography are indispensable for purification, purity determination, and quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of and separating non-volatile compounds like this compound. helixchrom.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its hydrophobicity.
A common method would involve a C18 stationary phase column and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.govsielc.com Since the peptide lacks a strong UV chromophore, detection can be achieved at low wavelengths (e.g., 200-220 nm) or by using more universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). sielc.com HPLC is crucial for separating the final product from starting materials (e.g., unreacted alanylglycylglycine) and other synthesis-related impurities.
| Parameter | Typical Condition for Amino Acid Esters |
|---|---|
| Column | Primesep 100 or similar C18/Mixed-Mode helixchrom.comsielc.com |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or TFA sielc.com |
| Mobile Phase B | Acetonitrile helixchrom.com |
| Detection | UV at 200 nm sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
This table shows representative HPLC conditions based on methods for similar compounds like glycine methyl ester. sielc.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. restek.com Due to its polarity and low volatility, this compound is not suitable for direct GC analysis. However, it can be analyzed after chemical derivatization to increase its volatility. researchgate.net
A common derivatization strategy involves silylation, where active hydrogens (such as on the N-terminal amine) are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The resulting volatile derivative can then be readily analyzed. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS). researchgate.netnih.gov When coupled with a Flame Ionization Detector (FID), which offers a wide linear range and high sensitivity to hydrocarbons, GC provides excellent quantitative results for purity assessment and concentration determination of the derivatized peptide ester. nih.govsigmaaldrich.com
| Parameter | Typical Condition for Derivatized Amino Acid Esters |
|---|---|
| Derivatization | Silylation (e.g., with MSTFA) sigmaaldrich.com |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov |
| Carrier Gas | Helium nih.govcmbr-journal.com |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C) nih.gov |
| Detector | Flame Ionization Detector (FID) |
This table outlines representative GC conditions based on methods for analyzing related derivatized compounds. sigmaaldrich.comnih.gov
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are essential for the unambiguous identification and quantification of this compound, especially within complex biological or chemical matrices. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this purpose. researchgate.netresearchgate.net It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. Following RP-HPLC separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides molecular weight confirmation. nih.govmdpi.com Tandem MS (MS/MS) can further fragment the parent ion to produce a characteristic fragmentation pattern, which confirms the peptide's sequence and structure, offering an exceptionally high degree of confidence in its identification. nih.govchemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar role but for the volatile derivatives of the peptide ester. nih.govnih.gov After separation by GC, the derivatized compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). nih.gov The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification and provides structural information based on fragmentation patterns. nih.govresearchgate.net GC-MS is particularly useful for confirming the identity of peaks observed in GC-FID analysis and for quantifying the analyte in complex samples where co-elution might be an issue. nih.gov
| Technique | Primary Application for this compound | Advantages |
|---|---|---|
| LC-MS/MS | Direct analysis in complex mixtures; structural confirmation. researchgate.netnih.gov | No derivatization required; provides molecular weight and sequence data; high sensitivity and specificity. mdpi.comchemrxiv.org |
| GC-MS | Analysis of volatile derivatives; identification of GC peaks. nih.govnih.gov | High chromatographic resolution; robust quantification; provides structural data via fragmentation patterns. nih.govresearchgate.net |
Application of Spectroscopic Methods in Kinetic and Mechanistic Studies
The study of reaction kinetics and the elucidation of reaction mechanisms for peptide esters like this compound are greatly facilitated by the application of various spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption and product formation, providing valuable data to determine rate constants, reaction orders, and activation energies. Furthermore, spectroscopic analysis can help identify transient intermediates, thus offering deeper insights into the stepwise molecular transformations that occur during a chemical reaction. The non-invasive nature of many of these techniques makes them particularly well-suited for studying the intricate dynamics of peptide chemistry. iastate.edumagritek.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring. iastate.edu By acquiring a series of spectra over time, researchers can track the progress of a reaction directly in the NMR tube. iastate.edu For a compound like this compound, ¹H NMR is particularly useful. The methyl ester group has a distinct singlet peak, and the protons on the alanine and glycine residues also have characteristic chemical shifts. As a reaction, such as hydrolysis, proceeds, the intensity of the methyl ester signal would decrease, while new signals corresponding to the появившегося methanol and the free carboxylate of the resulting peptide would appear and grow in intensity. By integrating the peaks of interest at different time points, a quantitative measure of the concentration of reactants and products can be obtained. This data is then used to construct kinetic profiles and determine the reaction rate constants. researchgate.net Advanced 2D NMR techniques can provide even more detailed structural and dynamic information, helping to resolve complex reaction mixtures and identify reaction intermediates. researchgate.net
UV-Visible spectrophotometry is another widely used method for kinetic analysis, especially for reactions that involve a change in chromophores. While this compound itself does not absorb strongly in the UV-Vis region, its reactions can be monitored if a chromophoric reagent is involved or if the product has a different absorption profile. For instance, the hydrolysis of the ester bond can be followed by a pH indicator if the reaction leads to a change in pH. researchgate.net Alternatively, derivatization reactions that introduce a chromophore into the peptide can be monitored to determine reaction kinetics. The change in absorbance at a specific wavelength is measured over time, and this data is then used to calculate the reaction rate. researchgate.net This method is often simpler and more accessible than NMR, though it may provide less structural information.
The application of these spectroscopic methods allows for a detailed understanding of the factors influencing the reactivity of this compound. For example, the rate of hydrolysis can be studied under different conditions of temperature, pressure, and pH to determine the activation parameters and the catalytic effect of acids or bases. nih.govepa.gov Such studies are fundamental to understanding the stability and degradation pathways of this and similar peptide esters.
To illustrate the application of spectroscopic data in kinetic studies, the following table presents a hypothetical dataset for the hydrolysis of this compound monitored by ¹H NMR spectroscopy. The table shows the change in the integral of the methyl ester proton signal over time, which is proportional to its concentration.
| Time (minutes) | Integral of Methyl Ester Signal | Concentration of this compound (M) |
| 0 | 1.00 | 0.100 |
| 10 | 0.85 | 0.085 |
| 20 | 0.72 | 0.072 |
| 30 | 0.61 | 0.061 |
| 60 | 0.37 | 0.037 |
| 90 | 0.22 | 0.022 |
| 120 | 0.13 | 0.013 |
From such data, a plot of concentration versus time can be generated, and the initial rate of the reaction can be determined. Further analysis can reveal the order of the reaction and the rate constant.
Enzymatic and Biochemical Interaction Studies
Alanylglycylglycine Methyl Ester as a Substrate for Proteases and Peptidases
This compound serves as a valuable tool for investigating the specificity and catalytic mechanisms of various proteolytic enzymes. Its structure, comprising a tripeptide sequence with a C-terminal methyl ester group, allows for the study of both amidase and esterase activities.
Pancreatic elastase, a serine protease, preferentially cleaves peptide bonds C-terminal to small, neutral amino acids such as alanine (B10760859), valine, and glycine (B1666218). While specific kinetic data for this compound is not extensively documented in the provided results, the substrate specificity of elastase suggests that the alanine residue in the P1 position (the amino acid residue on the N-terminal side of the scissile bond) would make it a recognizable substrate. Human pancreatic elastase 2 is known to hydrolyze peptides with medium to large hydrophobic side chains at the P1 position. nih.gov The enzyme possesses an extended binding site that can interact with at least five amino acid residues of a peptide substrate, indicating that the entire Alanylglycylglycine sequence would influence binding and catalysis. nih.gov Porcine pancreatic elastase, a well-studied homolog, is known to be a serine protease that hydrolyzes amides and esters, further supporting the potential interaction with a peptide methyl ester. worthington-biochem.com
Table 1: Specificity of Pancreatic Elastase
| Enzyme | Preferred P1 Residue Type | Key Structural Features |
|---|---|---|
| Human Pancreatic Elastase 2 | Medium to large hydrophobic (e.g., Leu, Met) | Extended binding site interacting with up to P5 residues. nih.gov |
| Porcine Pancreatic Elastase | Small, neutral amino acids (e.g., Ala) | Catalytic triad (B1167595) (H71, D119, S214); hydrolyzes both amide and ester bonds. worthington-biochem.com |
The dual nature of this compound, containing both amide (peptide) bonds and an ester linkage, makes it a substrate for a range of amidases and esterases. Carboxylesterases (CESs) are a key class of serine hydrolases responsible for the metabolism of many xenobiotics and endogenous compounds, including the activation of ester-based prodrugs. nih.gov These enzymes are abundant in various tissues and catalyze the hydrolysis of esters to their component acids. nih.gov For instance, human CES1 favors substrates with a small alcohol group, a characteristic met by the methyl ester of the peptide. nih.gov
Furthermore, enzymes like α-chymotrypsin, another serine protease, have been shown to catalyze the hydrolysis of various amino acid esters, including those of glycine. nih.gov The kinetic parameters of such reactions are crucial for understanding enzyme mechanisms and specificity, highlighting the importance of the ester group itself in substrate binding. nih.gov
The enzymatic processing of a peptide ester like this compound by a serine protease follows a well-established two-step mechanism.
Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. This collapses to release the alcohol (methanol, in this case) and forms a transient acyl-enzyme intermediate. worthington-biochem.com
Deacylation: The acyl-enzyme intermediate is then resolved by a second nucleophilic attack.
Hydrolysis: If the nucleophile is a water molecule, the peptide bond is cleaved, and the enzyme is regenerated. This is the typical hydrolytic pathway.
Transpeptidation: If the nucleophile is the amino group of another amino acid or peptide, a new, longer peptide is formed. This process is favored under specific conditions, such as low water content and alkaline pH, where the amino group of the incoming nucleophile is deprotonated and thus more reactive. researchgate.net
Studies on the hydrolysis of extended N-aminoacyl-l-lysine methyl esters by trypsin have shown that the deacylation step is rate-determining. nih.gov Extending the peptide chain can significantly enhance the deacylation rate, a phenomenon attributed to an "induced fit" where the longer peptide chain forms additional hydrogen bonds with the enzyme. nih.gov
Enzyme-Catalyzed (Co)oligomerization of Amino Acid Methyl Esters
Proteases can be repurposed to catalyze the synthesis of peptides from amino acid esters in a process known as oligomerization. This method takes advantage of the transpeptidation mechanism under conditions that favor synthesis over hydrolysis. Papain, for example, has been used to catalyze the oligomerization of various amino acid esters, including those of phenylalanine, leucine, and glycine. researchgate.net The reaction medium is critical; water-miscible organic cosolvents can be used to improve the solubility of poorly water-soluble substrates and shift the equilibrium towards peptide formation. researchgate.net The polymerization of L-phenylalanine methyl ester has been successfully achieved using papain in buffer systems containing organic solvents like dimethylsulfoxide or methanol (B129727). researchgate.net
Table 2: Factors Influencing Enzymatic Oligomerization of Amino Acid Esters
| Factor | Influence on Reaction | Example |
|---|---|---|
| Enzyme | Different proteases (e.g., papain, bromelain) exhibit varying catalytic efficiencies. researchgate.net | Papain used for oligomerization of L-Phe-OMe. researchgate.net |
| Solvent | Water-miscible organic cosolvents increase substrate solubility and can shift equilibrium to favor synthesis. researchgate.net | 10% DMSO, 20% methanol used in papain-catalyzed polymerization. researchgate.net |
| pH | Alkaline conditions are generally preferred to deprotonate the incoming nucleophile's amino group. researchgate.net | Reactions often carried out in phosphate (B84403) or TRIS buffers at controlled pH. researchgate.net |
| Substrate | The nature of the amino acid ester affects solubility and reactivity. | L-phenylalanine ethyl ester (L-Phe-Et) used as a model hydrophobic substrate. researchgate.net |
Investigation of Biological Pathways and Molecular Interactions
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| N-acetyl-(glycyl)n-L-lysine methyl ester | - |
| N2-benzoyl-L-arginine ethyl ester | - |
| L-phenylalanine ethyl ester hydrochloride | L-Phe-Et.HCl |
| L-phenylalanine methyl ester | L-Phe-OMe |
| N-acetylglycine ethyl ester | - |
| N-acetylglycine thiolethyl ester | - |
| L-aspartyl-D-alanyl tripeptides | - |
| alpha-aminoisobutyric acid methyl ester | - |
| alpha-aminocycloalkanecarboxylic acid methyl esters | - |
| Methanol | - |
| Dimethylsulfoxide | DMSO |
| Alanine | Ala |
| Glycine | Gly |
| Leucine | Leu |
| Methionine | Met |
| Phenylalanine | Phe |
| Valine | Val |
| Trypsin | - |
| Papain | - |
| α-Chymotrypsin | - |
| Bromelain | - |
Role in Modulating Enzyme Activity and Specificity
The interaction of peptide esters with enzymes is a cornerstone of biochemical research, providing valuable information on enzyme mechanisms, substrate specificity, and the design of enzyme inhibitors or targeted pro-drugs. While direct studies on this compound are not extensively documented, the enzymatic hydrolysis of similar small peptide esters has been a subject of investigation, offering a framework for understanding its potential interactions.
Research into the hydrolysis of related dipeptide esters, such as L-alanylglycine methyl ester, has demonstrated the profound influence of metal ions on the rate of ester cleavage. For instance, the palladium(II)-promoted hydrolysis of L-alanylglycine methyl ester proceeds significantly faster than the uncatalyzed reaction. capes.gov.br In this context, the peptide ester acts as a tridentate ligand, coordinating with the metal ion through the terminal amino group, the deprotonated amide nitrogen, and the carbonyl group of the ester. capes.gov.br This coordination enhances the susceptibility of the ester to hydrolysis by water and hydroxide (B78521) ions. capes.gov.br
The rate constants for the base hydrolysis of the palladium(II) complex of methyl L-alanylglycinate have been determined, highlighting a substantial rate enhancement compared to the free ligand. capes.gov.br This suggests that in biological systems where metal ions are present, the stability and, consequently, the biological activity of this compound could be significantly modulated.
Furthermore, studies on a series of N-acetyl-(glycyl)n-L-lysine methyl esters, where 'n' can be 0, 1, or 2, have shown that the length of the peptide chain influences the kinetics of trypsin-catalyzed hydrolysis. nih.gov Extending the aminoacyl group of N-acetyl-L-lysine methyl ester by one or two glycine residues leads to a significant increase in the deacylation rate constant for both α- and β-trypsin. nih.gov This phenomenon is attributed to an "induced fit" mechanism, where the longer peptide chain interacts with enzyme subsites adjacent to the active site, thereby promoting a more favorable conformation for catalysis. nih.gov
Based on these findings, it is plausible that this compound could serve as a substrate for various proteases. The presence of the alanyl and two glycyl residues would allow for specific interactions within the enzyme's active site and surrounding subsites, influencing the rate and specificity of hydrolysis. The methyl ester group provides a clear target for esterase activity, and its cleavage would be the primary enzymatic modification.
The following table summarizes the kinetic data for the palladium(II)-promoted hydrolysis of related peptide esters, which can serve as a predictive model for the behavior of this compound under similar conditions.
| Peptide Ester | Rate Constant for Base Hydrolysis (kOH) (M⁻¹ s⁻¹) | Rate Constant for Water Hydrolysis (kH₂O) (s⁻¹) |
| Methyl L-alanylglycinate (in Pd(II) complex) | 3.4 x 10⁶ | Data not available |
| Methyl glycyl-L-alaninate (in Pd(II) complex) | 6.4 x 10⁶ | Data not available |
| Methyl glycyl-L-leucinate (in Pd(II) complex) | 2.3 x 10⁷ | Data not available |
| Data derived from studies on palladium(II)-promoted hydrolysis of dipeptide methyl esters. capes.gov.br |
This interactive table allows for a comparative view of the reactivity of similar dipeptide esters, suggesting that the specific amino acid sequence significantly impacts the rate of hydrolysis.
Applications in Advanced Peptide Chemistry and Bio Conjugation Research
Building Block in the Synthesis of Complex Peptides and Peptidomimetics
Alanylglycylglycine methyl ester is a valuable starting material in the stepwise synthesis of more complex peptides. The methyl ester group protects the C-terminus, preventing unwanted reactions while allowing for the sequential addition of amino acids to the N-terminus. This strategy is fundamental in solution-phase peptide synthesis and can be adapted for solid-phase peptide synthesis (SPPS) methodologies. masterorganicchemistry.combeilstein-journals.orggoogle.com For instance, the Boc or Fmoc protecting groups can be used to temporarily block the N-terminal amine, enabling the controlled elongation of the peptide chain. masterorganicchemistry.comgoogle.com After the desired sequence is assembled, the methyl ester can be saponified to reveal the C-terminal carboxylic acid, allowing for further modifications or cyclization.
The synthesis of complex peptides often involves the use of building blocks like dipeptides or tripeptides to improve efficiency and minimize side reactions. nih.gov Tripeptide units, such as this compound, can be particularly advantageous in synthesizing peptides with repeating sequences or in fragment condensation strategies. google.com
Furthermore, this tripeptide ester is a key component in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced properties like increased stability and bioavailability. mdpi.comnih.gov By modifying the backbone or side chains of this compound, researchers can design novel structures with tailored biological activities. nih.gov For example, non-canonical amino acids can be incorporated to introduce conformational constraints or novel functionalities. mdpi.comnih.gov
| Synthetic Strategy | Description | Key Features of this compound |
| Stepwise Elongation | Sequential addition of amino acids to the N-terminus. | Protected C-terminus prevents side reactions. masterorganicchemistry.com |
| Fragment Condensation | Coupling of pre-synthesized peptide fragments. | Serves as a readily available tripeptide unit. nih.gov |
| Peptidomimetic Design | Modification of the peptide backbone or side chains. | Provides a simple scaffold for chemical alteration. nih.gov |
Design and Evaluation of Peptide-Based Probes and Affinity Ligands
The development of peptide-based probes and affinity ligands is crucial for studying protein-protein interactions and for the purification of biomolecules. nih.govnih.govproquest.com this compound can be elaborated into such tools. By attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the N-terminus, researchers can create probes to visualize and track biological processes. dur.ac.uk The peptide sequence itself can be designed to bind to a specific protein target with high affinity and selectivity. nih.govnih.govproquest.comresearchgate.net
The process of designing these ligands often involves screening peptide libraries to identify sequences with the desired binding properties. nih.gov Once a lead sequence is identified, it can be synthesized and optimized. For instance, the methyl ester of a peptide ligand can be advantageous for cell-based assays where increased membrane permeability is desired.
Role in Structural-Activity Relationship (SAR) Studies of Peptide Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. researchgate.netrsc.orgelsevierpure.comnih.govnih.gov this compound provides a simple and well-defined scaffold for conducting such studies on peptide derivatives.
By systematically substituting each amino acid residue or modifying the N- and C-termini, researchers can elucidate the key structural features required for a peptide's activity. rsc.org For example, an alanine (B10760859) scan, where each residue is replaced by alanine one at a time, can reveal the importance of individual side chains for binding or function. rsc.org The methyl ester at the C-terminus can be compared with the corresponding free acid or amide to determine the influence of the C-terminal modification on activity. researchgate.net These studies provide valuable insights for the rational design of more potent and selective peptide-based therapeutics. elsevierpure.com
| SAR Modification | Purpose | Example with a Peptide Derivative |
| Alanine Scan | To identify key residues for activity. | Replacing Glycine (B1666218) with Alanine to probe steric effects. rsc.org |
| N-terminal Modification | To explore the role of the N-terminus. | Acetylation or PEGylation to enhance stability. |
| C-terminal Modification | To assess the impact of the C-terminal group. | Comparing the methyl ester with the free acid or amide. researchgate.net |
Chemical Modification and Derivatization for Functional Enhancement
The chemical modification of peptides is a powerful strategy to enhance their therapeutic potential by improving properties such as stability, solubility, and cell permeability. rsc.orgnih.govexplorationpub.comresearchgate.net this compound can be readily derivatized to introduce a wide range of functional groups.
Biomarker Discovery and Characterization Utilizing Peptide Esters
Peptidomics, the comprehensive study of peptides in a biological sample, is a growing field for biomarker discovery. youtube.comresearchgate.net Endogenous peptides can serve as indicators of physiological or pathological states. youtube.com While this compound itself is a synthetic compound, the methodologies developed for its analysis can be applied to the study of endogenous peptide esters.
Mass spectrometry is a key analytical technique in peptidomics. youtube.com The characterization of peptides by mass spectrometry can be improved by derivatization. For instance, the esterification of the C-terminal carboxyl group can enhance ionization efficiency and lead to more predictable fragmentation patterns, aiding in peptide identification. nih.gov The study of synthetic peptide esters like this compound helps to develop and refine these analytical methods for the sensitive and accurate detection of peptide biomarkers in complex biological samples. acs.orgnih.gov
Theoretical and Computational Chemistry Approaches
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including peptides like alanylglycylglycine methyl ester. These simulations provide insights into the conformational landscape and the influence of solvent on the peptide's structure and flexibility.
For analogous small peptides, MD simulations have revealed significant differences in conformational profiles and solvation characteristics based on subtle chemical changes. For instance, a comparative study of glycylglycine (B550881) methyl ester (GGMe) and its amide counterpart (GGAm) using MD simulations showed that the two-atom change from an ester to an amide results in distinct behaviors. rsc.org In the gas phase, GGMe adopts an extended conformation, while GGAm is stabilized by an intramolecular hydrogen bond. rsc.org
The inclusion of a solvent, such as water, in the simulations dramatically alters the conformational preferences. The dielectric continuum of an aqueous environment weakens intramolecular hydrogen bonds, favoring geometries with less internal strain. rsc.org MD simulations predict that the amide analog (GGAm) is more flexible and more extensively solvated than the methyl ester (GGMe). rsc.org This increased solvation is attributed to the additional hydrogen bond donor in the amide group and increased hydrogen bonding to the amide oxygen. rsc.org These findings on a similar dipeptide ester provide a basis for understanding the solvent-dependent structural characteristics of this compound.
The conformational dynamics of peptides are often analyzed by examining the distribution of backbone dihedral angles (phi, ψ), which can be visualized in a Ramachandran plot. MD simulations of alanine-containing peptides, such as alanine (B10760859) dipeptide, have been used to calculate these distributions and identify stable conformational states. github.com These simulations help in understanding the geometrically preferable angles given the molecule's structure. github.com
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of peptides like this compound.
Studies on similar dipeptides, such as L-alanylglycine, have utilized DFT methods like B3LYP to investigate their equilibrium geometry, bonding features, and harmonic vibrational frequencies. researchgate.net The calculated molecular geometry can be compared with experimental data to validate the computational model. researchgate.net DFT calculations also allow for the analysis of the potential energy surface (PES) to understand the molecule's conformational landscape. researchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding, by analyzing electron density distribution. researchgate.net For example, in L-alanylglycine, NBO analysis has confirmed the presence of strong intermolecular hydrogen bonding. researchgate.net
The reactivity of a molecule can be assessed using global reactivity descriptors derived from DFT calculations. These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), electronegativity (χ), and molecular hardness (η). For instance, a comparative DFT study on allyl mercaptan and its derivatives calculated these descriptors to analyze their chemical activity. mdpi.com Such an approach could be applied to this compound to predict its reactivity.
Furthermore, DFT can be used to study reaction mechanisms. For example, the fundamental pathways for the alkaline hydrolysis of carboxylic acid esters have been examined using first-principle calculations, revealing competing reaction pathways and their energy barriers. uky.edu These theoretical studies provide a deeper understanding of reaction mechanisms at a molecular level. uky.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Interactions
QSAR models are developed using a dataset of molecules with known activities. For instance, 2D and 3D QSAR models have been generated for a series of monoamine transport inhibitors, including arylsubstituted cycloalkenecarboxylic acid methyl esters, to understand their binding affinity to the human dopamine (B1211576) transporter. nih.gov These models can predict the importance of certain structural features, such as the presence of electron-withdrawing groups, for biological activity. nih.gov
The process involves calculating various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the biological activity using statistical methods to build a predictive model. Such models can be used to screen new compounds for potential activity and to guide the design of more potent molecules.
Prediction of Spectroscopic Properties and Reaction Pathways
Theoretical methods, particularly DFT, are widely used to predict the spectroscopic properties and reaction pathways of molecules. These predictions can be compared with experimental data to gain a deeper understanding of the molecule's structure and reactivity.
Vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated using DFT calculations. For L-alanylglycine, the calculated vibrational frequencies and intensities have been shown to be in good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, DFT methods can be used to simulate electronic spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov
Theoretical studies can also elucidate reaction pathways by mapping the potential energy surface and identifying transition states. For example, the formation of amino acids like glycine (B1666218) and alanine has been studied theoretically to determine plausible reaction pathways and their energetic characteristics. researchgate.net These studies can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net
For ester hydrolysis, theoretical calculations have been employed to investigate competing reaction pathways, such as bimolecular base-catalyzed acyl-oxygen cleavage (B(AC)2) and alkyl-oxygen cleavage (B(AL)2). uky.edu These studies can determine the energy barriers for different steps in the reaction, helping to understand the factors that control the reaction outcome. uky.edu
Emerging Research Directions and Methodological Advancements
Integration with High-Throughput Synthesis and Screening Platforms
The demand for large libraries of peptides for drug discovery and other biomedical research has driven the development of high-throughput synthesis and screening platforms. nih.gov While the synthesis of a simple tripeptide like Alanylglycylglycine methyl ester is straightforward, the principles of high-throughput synthesis are highly relevant for creating and testing analogues of this peptide.
High-throughput peptide synthesis is often accomplished using automated parallel peptide synthesizers, which can produce hundreds or even thousands of unique peptides simultaneously. nih.gov These systems frequently employ solid-phase peptide synthesis (SPPS), a technique where the peptide is assembled on a solid resin support. nih.gov For the synthesis of peptide esters like this compound, a common strategy involves anchoring the C-terminal amino acid to the resin via a linker that, upon cleavage, yields the desired ester functionality.
A key innovation in this area is the use of safety-catch linkers, which remain stable throughout the synthesis and are cleaved only under specific conditions at the end of the process. This approach allows for the parallel synthesis of numerous peptide esters, which can then be screened for biological activity. For instance, a library of tripeptide methyl esters with variations in the amino acid sequence could be rapidly synthesized to explore structure-activity relationships for a particular biological target.
Table 1: Comparison of Traditional vs. High-Throughput Peptide Ester Synthesis
| Feature | Traditional Synthesis | High-Throughput Synthesis |
| Scale | Single peptide or small batches | Hundreds to thousands of peptides |
| Methodology | Manual or semi-automated solution-phase or solid-phase synthesis | Automated parallel solid-phase synthesis |
| Application | Synthesis of a specific target peptide | Generation of large peptide libraries for screening |
| Relevance to this compound | Standard method for producing the compound | Enables rapid synthesis of analogues for research |
The integration of high-throughput synthesis with screening platforms allows for the rapid identification of lead compounds from large peptide libraries. nih.gov While specific high-throughput screening campaigns centered solely on this compound are not prominent in the literature, the methodologies are well-established for analogous peptide esters.
Development of Advanced Analytical Techniques for Peptide Ester Analysis
The precise characterization of peptide esters like this compound is crucial for ensuring purity, confirming structure, and understanding its behavior in biological systems. Several advanced analytical techniques are indispensable for the analysis of these compounds.
Mass Spectrometry (MS) is a cornerstone for peptide analysis, providing accurate molecular weight determination and sequence information. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide with minimal fragmentation. High-resolution mass spectrometry, using instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF), can provide highly accurate mass measurements, which is critical for confirming the elemental composition of this compound and distinguishing it from other molecules with similar masses. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of peptide esters. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective for separating the peptide from impurities. The retention time of this compound in an HPLC system is a key characteristic used to identify and quantify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. For a small peptide like this compound, 1D and 2D NMR experiments can confirm the connectivity of the atoms and provide insights into its conformational preferences.
Table 2: Advanced Analytical Techniques for this compound
| Technique | Information Provided | Relevance to this compound |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence | Confirms identity and sequence |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification | Assesses purity and measures concentration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformation | Elucidates structural details |
These advanced analytical methods, often used in combination, provide a comprehensive characterization of this compound, ensuring its quality for research and other applications.
Exploration in Biocatalysis and Green Chemistry Applications
The synthesis and use of peptides are increasingly being viewed through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. This has led to the exploration of biocatalysis and other sustainable methods for peptide synthesis.
Enzymatic peptide synthesis offers a green alternative to traditional chemical synthesis. Enzymes such as proteases can be used to form peptide bonds under mild, aqueous conditions, often with high stereoselectivity. While the chemical synthesis of this compound is well-established, enzymatic approaches could offer advantages in terms of reduced solvent waste and energy consumption.
Another green chemistry innovation applicable to peptide ester synthesis is the use of novel technologies that reduce solvent usage and waste generation. One such approach is Molecular Hiving™, a tag-assisted liquid-phase peptide synthesis method that significantly reduces the need for organic solvents.
The use of this compound as a substrate or building block in biocatalytic processes is also an area of potential exploration. For example, it could be used to probe the substrate specificity of certain enzymes or as a starting material for the enzymatic synthesis of more complex peptides.
Contributions to Chemical Biology Tool Development
Chemically synthesized peptides and their derivatives are valuable tools in chemical biology for probing and manipulating biological systems. The methyl ester group in this compound can be considered a simple chemical modification that can influence the properties of the peptide, such as its cell permeability.
Peptide esters can be used as building blocks for the synthesis of more complex chemical probes. For instance, the methyl ester could serve as a protecting group for the C-terminus while other parts of the peptide are modified with fluorescent dyes, biotin (B1667282) tags, or other functional groups. These modified peptides can then be used to study protein-protein interactions, enzyme activity, or to track the localization of the peptide within a cell.
The development of peptide-based tools often involves the synthesis of a series of analogues to optimize their properties. The straightforward synthesis of this compound makes it an attractive scaffold for such endeavors. While there are no widespread reports of this compound itself being used as a major chemical biology tool, the principles of its synthesis and modification are fundamental to the field. Small tripeptides can be valuable in structure-activity relationship studies to understand the minimal requirements for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
